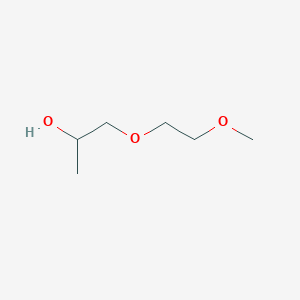
1-(2-Methoxyethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1-(2-Methoxyethoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of catalysts such as zinc-magnesium-aluminium (ZnMgAl) catalysts . This method involves the addition of methanol to propylene oxide, resulting in a mixture of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether . The reaction conditions typically include a controlled temperature and pressure to optimize yield and purity.
化学反应分析
1-(2-Methoxyethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium hydroxide.
科学研究应用
1-(2-Methoxyethoxy)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its ability to dissolve a wide range of substances.
Biology: It is used in biological studies as a solvent for various biological compounds and in the preparation of biological samples.
Medicine: It is used in pharmaceutical formulations as a solvent and carrier for active ingredients.
Industry: It is used in the production of paints, coatings, and inks due to its solvent properties and ability to improve the flow and application of these products.
作用机制
The mechanism of action of 1-(2-Methoxyethoxy)propan-2-ol involves its solvent properties, which allow it to dissolve various substances and facilitate chemical reactions. It interacts with molecular targets by breaking intermolecular forces and increasing the solubility of compounds. This enhances the reactivity and availability of the compounds in various processes .
相似化合物的比较
1-(2-Methoxyethoxy)propan-2-ol can be compared with other glycol ethers such as:
生物活性
1-(2-Methoxyethoxy)propan-2-ol, also known as 1-[2-(2-methoxyethoxy)ethoxy]-2-propanol, is a chemical compound with significant biological activity that warrants detailed examination. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈O₄
- Molecular Weight : 178.226 g/mol
- Density : 1.003 g/cm³
- Boiling Point : 246 °C
- Flash Point : 102.6 °C
- CAS Number : 29171-01-5
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies indicate that the compound has potential antimicrobial effects against a range of pathogens.
- Cytotoxic Effects : Research suggests it may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with cellular targets:
- Membrane Disruption : The compound may integrate into cell membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound showed significant inhibition at concentrations lower than many conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Cytotoxicity in Cancer Cells
In another study focusing on cancer therapy, this compound was tested on several cancer cell lines, including breast and lung cancer cells. The findings revealed:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 µM |
| A549 (Lung Cancer) | 30 µM |
The IC₅₀ values indicate that the compound has a promising cytotoxic effect on these cancer cells, suggesting further investigation into its therapeutic applications.
属性
IUPAC Name |
1-(2-methoxyethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(7)5-9-4-3-8-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQGLYEUSZXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














